![molecular formula C14H7Cl2F3O2 B1393786 3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261930-84-0](/img/structure/B1393786.png)

3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

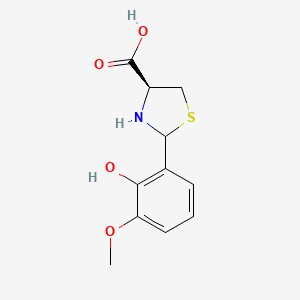

Trifluoromethylpyridines (TFMP) and their intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Applications De Recherche Scientifique

Agrochemicals Development

The trifluoromethyl group (TFM) in the compound is a key structural motif in active agrochemical ingredients. This group’s unique physicochemical properties contribute to the efficacy of pesticides. For instance, TFM derivatives are used in crop protection to combat pests, with more than 20 new TFM-containing agrochemicals having acquired ISO common names .

Pharmaceutical Industry

Several pharmaceutical products contain the TFM moiety due to its biological activity. The compound could serve as an intermediate in synthesizing drugs that require the TFM group for their therapeutic effects. Currently, five pharmaceutical and two veterinary products with the TFM group have been approved, and many candidates are undergoing clinical trials .

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and their derivatives, which include the TFM group, are important for developing compounds with unique biological properties. The compound can be used as an intermediate for synthesizing TFMP, which is crucial in creating new agrochemical and pharmaceutical compounds .

Chemical Intermediate

The compound can act as a chemical intermediate for synthesizing various crop-protection products. Its derivatives, such as 2,3-dichloro-5-(trifluoromethyl)-pyridine, are used in the production of several agrochemicals, highlighting its role in the synthesis of intermediates .

GABAA Receptor Modulators

In the field of neuroscience, the compound could be involved in the synthesis of benzopyranone derivatives, which act as modulators of the GABAA receptor. This application is significant in developing treatments for neurological disorders .

Material Science

The compound’s derivatives are used in material science, particularly in the preparation of fluorinated aromatic poly(ether-amide)s. These materials have applications in various industries, including electronics and aerospace, due to their enhanced thermal and chemical stability .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, are widely used in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .

Mode of Action

The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the synthesis of several crop-protection products .

Pharmacokinetics

The compound’s molecular weight is 27304 , which could influence its bioavailability and pharmacokinetics.

Result of Action

Compounds with similar structures have shown significant biological activities in the agrochemical and pharmaceutical industries .

Action Environment

The compound’s physicochemical properties, such as its density of 1359 g/cm3 at 20 °C , could potentially be influenced by environmental conditions.

Propriétés

IUPAC Name |

3-(3,4-dichlorophenyl)-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl2F3O2/c15-11-2-1-7(6-12(11)16)8-3-9(13(20)21)5-10(4-8)14(17,18)19/h1-6H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOHEQFDBYSARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10691266 | |

| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261930-84-0 | |

| Record name | 3',4'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10691266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

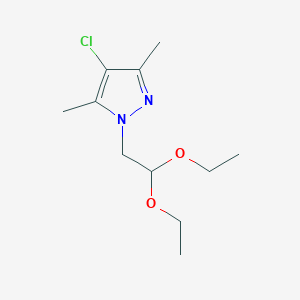

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonamide](/img/structure/B1393707.png)

acetic acid](/img/structure/B1393714.png)